molecular formula C21H10Cl2F6O2 B3042528 1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one CAS No. 646497-86-1

1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one

Cat. No. B3042528
CAS RN: 646497-86-1
M. Wt: 479.2 g/mol
InChI Key: YRGMJEIRNURQHA-GORDUTHDSA-N
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Description

1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one is a useful research compound. Its molecular formula is C21H10Cl2F6O2 and its molecular weight is 479.2 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that transfer phosphate groups to specific substrates. This inhibition can affect signaling pathways and cellular processes. Additionally, the compound may bind to specific receptors on the cell surface, influencing cellular responses and functions .

Cellular Effects

The effects of this compound on cells are diverse and depend on the cell type and context. In cancer cells, for example, this compound has shown potential antitumor activity by inhibiting cell proliferation and inducing apoptosis. It affects cell signaling pathways, such as the protein kinase B (AKT) pathway, which is crucial for cell survival and growth . Furthermore, it can alter gene expression and cellular metabolism, leading to changes in cell function and behavior.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation. For instance, the compound may inhibit dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A), which plays a role in cell cycle regulation and apoptosis . This inhibition can result in the downregulation of anti-apoptotic proteins and the upregulation of pro-apoptotic proteins, ultimately inducing cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. Studies have shown that it remains stable under specific conditions, but prolonged exposure to certain environments may lead to its degradation. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, indicating that the compound can have sustained impacts on cell behavior and viability .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses. At higher doses, toxic or adverse effects may be observed, including organ damage or systemic toxicity. It is crucial to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound may undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that can be excreted. These metabolic processes can influence the compound’s bioavailability and overall efficacy .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. The compound’s localization and accumulation within specific tissues or cellular compartments can affect its activity and function. Understanding these transport and distribution mechanisms is essential for optimizing its therapeutic potential .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may accumulate in the cytoplasm or other organelles, affecting various cellular processes .

properties

IUPAC Name

(E)-3-[5-[3,5-bis(trifluoromethyl)phenyl]furan-2-yl]-1-(3,4-dichlorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10Cl2F6O2/c22-16-4-1-11(9-17(16)23)18(30)5-2-15-3-6-19(31-15)12-7-13(20(24,25)26)10-14(8-12)21(27,28)29/h1-10H/b5-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRGMJEIRNURQHA-GORDUTHDSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C=CC2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1C(=O)/C=C/C2=CC=C(O2)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10Cl2F6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

479.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one
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1-(3,4-Dichlorophenyl)-3-{5-[3,5-di(trifluoromethyl)phenyl]-2-furyl}prop-2-en-1-one

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